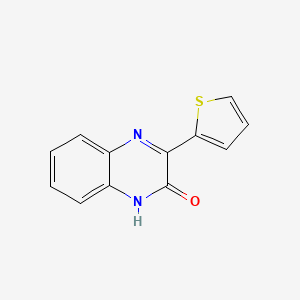

3-(Thiophen-2-yl)quinoxalin-2(1H)-one

Description

Significance of the Quinoxaline (B1680401) Core in Heterocyclic Chemistry

The quinoxaline ring system, a benzo-fused pyrazine (B50134), is a cornerstone of heterocyclic chemistry. scispace.comresearchgate.net Its derivatives, particularly quinoxalinones, are of immense interest due to their versatile synthetic accessibility and broad spectrum of activities. nih.govresearchgate.net

Quinoxalines are widely recognized as "privileged structures" in medicinal chemistry. nih.govresearchgate.net This term describes molecular scaffolds that can bind to a variety of biological targets, making them valuable templates for drug discovery. mdpi.com The quinoxalinone core, specifically, is a class of heterocyclic compounds that has attracted extensive attention for its potential in both organic synthesis and medicinal chemistry. nih.govresearchgate.net The biological versatility of these compounds stems from the unique arrangement of nitrogen atoms and the fused aromatic ring, which allows for diverse interactions with biological macromolecules. Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antiprotozoal effects. nih.govmdpi.comresearchgate.net

Beyond their pharmaceutical importance, quinoxaline derivatives have found applications in various technological and industrial domains. scispace.com They are utilized as key components in the development of organic light-emitting diodes (OLEDs), polymers, and dyes. researchgate.netbenthamdirect.com Their utility in materials science is attributed to properties like thermal stability and a low band gap, which are advantageous for optical devices. researchgate.netbenthamdirect.com Furthermore, certain quinoxaline derivatives are effective as corrosion inhibitors. scispace.com

Role of the Thiophene (B33073) Moiety in Organic and Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a fundamental building block in both medicinal and organic chemistry. derpharmachemica.comresearchgate.net Its unique electronic and steric properties make it a valuable component in the design of functional molecules.

Similar to quinoxalines, the thiophene moiety is considered a privileged pharmacophore in drug discovery due to its presence in numerous biologically active compounds. nih.govrsc.orgnih.gov Thiophene derivatives exhibit a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities. nih.govnih.govtechscience.com The sulfur atom within the thiophene ring can participate in additional hydrogen bonding, which can enhance drug-receptor interactions. nih.gov The incorporation of a thiophene ring can significantly modify a compound's physicochemical properties, such as solubility and metabolism, which are critical for drug development. nih.gov

In medicinal chemistry, thiophene is frequently employed as a bioisostere for the benzene (B151609) ring. cognizancejournal.comnih.gov Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. researchgate.net Replacing a phenyl ring with a thiophene ring can alter a molecule's size, electronic distribution, and lipophilicity, thereby influencing its binding affinity to biological targets and improving its metabolic stability. nih.gov This strategy is well-tolerated in many cases and can lead to compounds with improved pharmacological profiles. nih.govrsc.org

Rationale for Investigating 3-(Thiophen-2-yl)quinoxalin-2(1H)-one Derivatives

Data Tables

Table 1: Biological Activities of Quinoxaline Scaffolds

| Biological Activity | Reference(s) |

|---|---|

| Anticancer | nih.gov, mdpi.com, ekb.eg |

| Antibacterial | nih.gov, scispace.com |

| Antiviral | nih.gov |

| Antifungal | nih.gov, scispace.com |

| Anti-inflammatory | mdpi.com, researchgate.net |

| Antiprotozoal | nih.gov |

Table 2: Applications of Thiophene Scaffolds

| Application Area | Description | Reference(s) |

|---|---|---|

| Privileged Pharmacophore | Serves as a key structural motif in a wide range of biologically active compounds. | nih.gov, rsc.org, nih.gov |

| Bio-isosteric Replacement | Used as a substitute for phenyl rings to improve pharmacological properties. | nih.gov, nih.gov, researchgate.net |

| Anti-inflammatory Agents | Found in commercial drugs like Tinoridine and Tiaprofenic acid. | nih.gov |

| Anticancer Agents | Derivatives show significant antiproliferative activity. | techscience.com |

| Antimicrobial Agents | Thiophene-containing drugs include Cefoxitin and Sertaconazole. | nih.gov |

Synergistic Potential of the Quinoxalinone and Thiophene Combination

The hybridization of distinct pharmacophoric units is a well-established strategy in medicinal chemistry to develop novel therapeutic agents. The combination of the quinoxalinone and thiophene scaffolds holds significant synergistic potential, stemming from the diverse and complementary biological activities associated with each moiety.

Quinoxaline derivatives have been extensively investigated and have demonstrated a broad array of biological effects. sapub.orgnih.gov These activities are summarized in the table below.

Table 1: Reported Biological Activities of Quinoxaline Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.gov |

| Antimicrobial | nih.gov |

| Antiviral | nih.gov |

| Anti-inflammatory | sapub.org |

| Antitubercular | sapub.org |

| Antimalarial | sapub.org |

The thiophene ring is also considered a "privileged" structure in drug discovery. nih.gov Its presence in a molecule can significantly influence its physicochemical properties and biological activity. Thiophene and its derivatives are known for a wide range of pharmacological actions.

Table 2: Reported Biological Activities of Thiophene Derivatives

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | nih.gov |

| Antimicrobial | nih.gov |

| Anticancer | nih.gov |

| Antioxidant | nih.gov |

| Antiviral | acs.org |

| Antifungal | nih.gov |

The rationale for combining these two scaffolds lies in the potential for creating a hybrid molecule that may exhibit enhanced potency, a broader spectrum of activity, or a novel mechanism of action compared to compounds containing only one of the individual rings. The electron-rich nature of the thiophene ring can modulate the electronic properties of the quinoxalinone system, potentially leading to improved interactions with biological targets. doi.org Research into quinoxaline-thiophene hybrids explores their potential as anticancer, antibacterial, and antiviral agents, among other therapeutic applications. acs.org The synthesis of molecules like 6-nitro-3-thiophen-2-yl-1H-quinoxalin-2-one indicates an active interest in this class of compounds for their potential pharmacological value. sapub.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-thiophen-2-yl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-12-11(10-6-3-7-16-10)13-8-4-1-2-5-9(8)14-12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIKCZVHLJFOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352351 | |

| Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64532-10-1 | |

| Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Thiophen 2 Yl Quinoxalin 2 1h One and Its Derivatives

Classical and Conventional Synthetic Routes for Quinoxalinones

The foundational methods for constructing the quinoxalinone core have traditionally relied on the cyclocondensation of readily available starting materials. These methods are valued for their reliability and straightforward execution.

Condensation Reactions Involving o-Phenylenediamines and Dicarbonyl Compounds

The most prevalent and classical approach to quinoxalinone synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. This method, often referred to as the Hinsberg reaction, provides a direct route to the quinoxaline (B1680401) ring system. nih.gov

In the context of synthesizing 3-(thiophen-2-yl)quinoxalin-2(1H)-one derivatives, this methodology involves the reaction of a suitably substituted o-phenylenediamine with a thiophene-containing dicarbonyl compound. A specific example is the synthesis of 6-nitro-3-thiophen-2-yl-1H-quinoxalin-2-one. This is achieved by refluxing 2-oxo-2-thiophen-2-yl-acetamide with a substituted o-phenylenediamine in methanol (B129727) in the presence of hydrochloric acid. sapub.org This reaction exemplifies the direct incorporation of the thiophene (B33073) moiety at the 3-position of the quinoxalinone core.

The general mechanism involves the initial nucleophilic attack of one amino group of the o-phenylenediamine on one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the heterocyclic ring.

| Reactants | Reagents/Solvents | Product | Reference |

| Substituted o-phenylenediamine, 2-oxo-2-thiophen-2-yl-acetamide | Methanol, Hydrochloric acid | 6-nitro-3-thiophen-2-yl-1H-quinoxalin-2-one | sapub.org |

Approaches Utilizing Alpha-Haloketones

Another well-established conventional method for quinoxaline synthesis involves the reaction of o-phenylenediamines with α-haloketones. nih.gov This approach typically proceeds through a condensation-oxidation sequence. While direct synthesis of this compound using a corresponding thiophene-containing α-haloketone is plausible, specific literature examples focusing solely on this target molecule are not extensively detailed in broad searches. However, the general utility of α-haloketones in forming quinoxaline structures is a cornerstone of heterocyclic chemistry. mdpi.com The reaction of an o-phenylenediamine with an α-haloketone would initially form a dihydroquinoxaline intermediate, which can then be oxidized to the corresponding quinoxaline or quinoxalinone derivative.

Advanced and Sustainable Synthetic Strategies for Quinoxalinone Functionalization

In recent years, the field of organic synthesis has seen a significant shift towards the development of more sustainable and efficient methodologies. These advanced strategies often focus on direct C-H functionalization, avoiding the need for pre-functionalized starting materials and reducing waste.

Transition-Metal-Free Approaches

The development of transition-metal-free reactions for C-H functionalization represents a significant advancement in green chemistry. rsc.orgresearchgate.net These methods circumvent the use of often toxic and expensive metal catalysts. For the synthesis of this compound, this would ideally involve the direct coupling of a quinoxalin-2(1H)-one with thiophene. While general methods for the C-3 functionalization of quinoxalin-2(1H)-ones under transition-metal-free conditions are being actively researched, specific protocols detailing the direct C-H thienylation of the quinoxalinone core to produce the target compound are still emerging. These reactions often proceed via radical pathways, initiated by an organic catalyst or other means, to enable the formation of the C-C bond between the quinoxalinone and the thiophene ring. frontiersin.org

Visible-Light-Mediated Reactions for C–H Functionalization

Photoredox catalysis using visible light has emerged as a powerful and sustainable tool in organic synthesis. nih.govnih.gov This approach utilizes light energy to drive chemical reactions under mild conditions. The synthesis of 3-arylquinoxalin-2(1H)-ones has been achieved through visible-light-mediated direct C-H arylation of quinoxalin-2(1H)-ones. rsc.org Although specific examples focusing on the use of thiophene as the coupling partner to synthesize this compound are not prominently featured in general reviews, the underlying principles are applicable. Such a reaction would likely involve the generation of a thiophenyl radical, facilitated by a photocatalyst under visible light irradiation, which then adds to the C3 position of the quinoxalin-2(1H)-one. These reactions are often characterized by their high functional group tolerance and operational simplicity. researchgate.net

Electrochemical Synthesis Protocols

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive redox reactions, thereby avoiding the need for chemical oxidants or reductants. nih.gov The electrochemical C-H functionalization of quinoxalin-2(1H)-ones has been successfully employed for the introduction of various substituents at the C3 position. researchgate.net For instance, electrochemical oxidative cross-coupling has been used to form C-S bonds in the synthesis of 3-thioquinoxalinones. nih.gov A similar strategy could be envisioned for the C-C bond formation required for this compound. This would involve the electrochemical oxidation of either the quinoxalinone or the thiophene to generate a reactive intermediate that facilitates the cross-coupling reaction. These methods are highly valued for their mild reaction conditions and high atom economy.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. mdpi.com These strategies are increasingly employed in the synthesis of quinoxalinone derivatives. While direct MCR synthesis of this compound is not extensively detailed in the provided results, the principles of MCRs are broadly applied to the quinoxaline core. For instance, a variety of 3-substituted quinoxalin-2(1H)-ones have been synthesized through MCRs involving quinoxalin-2(1H)-ones, ketones, and tert-butyl nitrite. mdpi.com Another example is the three-component reaction of o-phenylenediamines, aryl ketones, and sulfur to produce 3-arylquinoxaline-2-thiones, which are structural analogs of the target compound. researchgate.net These examples highlight the potential of MCRs to generate diverse quinoxalinone libraries by varying the starting components.

The versatility of MCRs allows for the incorporation of various functional groups at the C3 position of the quinoxalinone ring. mdpi.com This adaptability is crucial for developing derivatives with tailored electronic and biological properties. The general approach often involves the in-situ generation of reactive intermediates that then undergo cyclization and further functionalization in a single pot.

Specific Synthetic Pathways to this compound and Analogues

The synthesis of this compound and its analogs can be achieved through various specific pathways that focus on either the introduction of the thiophene moiety or the construction of the quinoxaline scaffold itself.

Strategies for Introducing the Thiophen-2-yl Moiety

The introduction of a thiophen-2-yl group at the C3 position of a pre-existing quinoxalin-2(1H)-one core is a common strategy. This can be achieved through cross-coupling reactions. For instance, visible-light-promoted direct C–H/S–H cross-coupling has been used to synthesize 3-sulfenylated quinoxalin-2(1H)-ones, demonstrating the feasibility of forming a carbon-sulfur bond at the C3 position. rsc.org While this example involves a thiol, similar principles can be applied to couple thiophene derivatives.

Another approach involves the synthesis of 2-(thienyl)quinoxaline species which can then be further modified. researchgate.net These methods often provide good control over the final structure and allow for the late-stage introduction of the thiophene ring.

| Strategy | Description | Key Features |

| Cross-Coupling Reactions | Coupling of a quinoxalin-2(1H)-one with a thiophene derivative. | High efficiency and functional group tolerance. |

| Functionalization of Precursors | Synthesis of a functionalized quinoxaline that can then react to form the thiophene ring. | Allows for diverse derivatization. |

One-Pot and Cascade Reactions for Quinoxaline Scaffold Construction

One-pot and cascade reactions are highly efficient methods for constructing the quinoxaline ring system, which can then be functionalized with a thiophene group. These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, without the need for isolating intermediates. rsc.org

An example of a one-pot synthesis involves the reaction of o-phenylenediamine with ethyl bromoacetate (B1195939) to form 3,4-dihydroquinoxalin-2(1H)-one, which can be subsequently oxidized to the corresponding quinoxalin-2(1H)-one. csus.edu By starting with a substituted o-phenylenediamine or a modified acetate (B1210297) derivative, this method can be adapted to introduce the thiophen-2-yl moiety.

Iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation is another powerful technique. nih.gov This method generates the quinoxaline core in situ, which could then be functionalized. Metal-free cascade reactions have also been developed for the construction of dihydroquinoxalinones from 2-nitroanilines and α-ketoesters. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| One-Pot Synthesis | o-phenylenediamine, ethyl bromoacetate | Base (e.g., pyridine) | 3,4-dihydroquinoxalin-2(1H)-one |

| Iron-Catalyzed Cascade | 2-nitroanilines, vicinal diols | Iron complex | Quinoxaline derivatives |

| Metal-Free Cascade | 2-nitroanilines, α-ketoesters | B2cat2, water | Dihydroquinoxalinones |

These cascade reactions offer significant advantages in terms of efficiency, reduced waste, and the ability to generate complex molecular structures from simple starting materials in a single operation. rsc.orgnih.gov

Elucidation of Reaction Mechanisms in the Synthesis of Quinoxalinone Derivatives

Mechanistic Investigations of Condensation Reactions for Quinoxaline (B1680401) Formation

The most fundamental and widely utilized method for constructing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govsapub.org For the synthesis of quinoxalin-2(1H)-one derivatives, this typically involves the reaction of an o-phenylenediamine (B120857) with an α-ketoacid or its ester. sapub.org In the specific case of 3-(Thiophen-2-yl)quinoxalin-2(1H)-one, the corresponding precursor would be a derivative of 2-oxo-2-(thiophen-2-yl)acetic acid.

The reaction mechanism proceeds through a well-established sequence of steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine on one of the carbonyl carbons of the α-dicarbonyl compound. This forms a tetrahedral intermediate known as a hemiaminal.

Dehydration and Imine Formation: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form an imine (a compound containing a carbon-nitrogen double bond).

Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This cyclization step forms a five-membered or six-membered ring intermediate, a dihydroquinoxalinone derivative.

Aromatization: The final step involves a second dehydration or an oxidation event, which leads to the formation of the stable, aromatic pyrazine (B50134) ring of the quinoxalinone system. sapub.org

The efficiency and outcome of this condensation can be significantly influenced by the reaction conditions and the presence of catalysts, as detailed in the table below.

| Catalyst/Reagent System | Role in Mechanism | Typical Conditions | Reference |

|---|---|---|---|

| Acid Catalysts (e.g., Acetic Acid, HClO₄·SiO₂) | Activates the carbonyl group by protonation, making it more electrophilic and susceptible to nucleophilic attack by the amine. | Reflux in solvents like ethanol (B145695) or acetic acid. | sapub.orgchim.it |

| Iodine (I₂) | Acts as a mild Lewis acid to activate the carbonyl and can also serve as an oxidant in the final aromatization step. | Room temperature in solvents like DMSO. | researchgate.net |

| Microwave Irradiation | Accelerates the reaction rate by rapid and uniform heating, often shortening reaction times from hours to minutes. | Ethanol or solvent-free conditions. | sapub.org |

| Catalyst-Free | Relies on the intrinsic reactivity of the substrates, often requiring higher temperatures or specific "green" solvents like water to drive the reaction. | Heating in water at 80-100°C. | nih.gov |

Radical Pathways in C–H Functionalization of Quinoxalin-2(1H)-ones

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying the quinoxalin-2(1H)-one core, particularly at the C3 position. mdpi.com These reactions often proceed via radical pathways, allowing for the introduction of a wide array of substituents that are difficult to install using traditional methods. mdpi.com

A common mechanistic pathway for the C3 functionalization involves the following steps:

Radical Generation: The reaction is initiated by the generation of a reactive radical species. This can be achieved through the decomposition of a chemical initiator, such as potassium persulfate (K₂S₂O₈), or through a single-electron transfer (SET) process mediated by a photocatalyst under visible light irradiation. mdpi.comnih.gov

Radical Addition: The generated radical adds to the electron-deficient C=N double bond of the quinoxalin-2(1H)-one ring. This addition occurs regioselectively to form a nitrogen-centered radical intermediate. mdpi.com

Hydrogen Atom Transfer (HAT) or Rearrangement: The resulting nitrogen-centered radical is often transient and rearranges to a more stable carbon-centered radical. A common pathway for this is a 1,2-hydrogen shift, which transfers a hydrogen atom to the nitrogen, creating a radical at the C3 position. mdpi.comacs.org

Oxidation and Deprotonation: The C3 carbon-centered radical is then oxidized to a carbocation, typically by another molecule of the initiator or by an oxidant present in the reaction (like air). acs.org Subsequent deprotonation of this carbocation by a base or solvent molecule yields the final C3-functionalized quinoxalin-2(1H)-one and restores the aromaticity of the system. mdpi.com

This versatile mechanism has been applied to introduce various functional groups, as summarized below.

| Functionalization Type | Radical Source/Reagent | Initiator/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Trifluoroalkylation | CF₃SO₂Na (Langlois reagent) | K₂S₂O₈ or Visible Light/Photocatalyst | Introduces trifluoroalkyl groups, which are important in medicinal chemistry. | nih.gov |

| Sulfenylation | Thiols (R-SH) | Visible Light/g-C₃N₄ or Rhodamine B | Forms a C-S bond by cross-coupling a C-H and an S-H bond, often using air as a green oxidant. | mdpi.comrsc.org |

| Vinylation | Alkenes | (NH₄)₂S₂O₈ | Creates a new C-C bond, yielding 3-vinylated quinoxalin-2(1H)-ones under metal-free conditions. | frontiersin.org |

| Hydroxylation | H₂O (from air/solvent) | Visible Light/g-C₃N₄ | Utilizes graphitic carbon nitride as a heterogeneous photocatalyst to install a hydroxyl group at the C3 position. | mdpi.com |

Nucleophilic Substitution of Hydrogen (SNH) Reactions in Quinoxaline Chemistry

The Nucleophilic Substitution of Hydrogen (SNH) is a direct method for C-H functionalization where a hydrogen atom on an electron-deficient aromatic ring is formally replaced by a nucleophile. rsc.org The quinoxaline ring system, being electron-deficient, is a potential candidate for such transformations. The general mechanism for an SNH reaction, often referred to as Vicarious Nucleophilic Substitution (VNS) when using carbanions with a leaving group, involves two main stages:

Nucleophilic Addition: A strong nucleophile, such as a carbanion, adds to an electrophilic position on the quinoxaline ring. This addition breaks the aromaticity and forms a negatively charged intermediate known as a σH-adduct.

Oxidation/Elimination: The σH-adduct is not stable and must rearomatize. This is achieved through the elimination of a hydride ion (H⁻) or its equivalent. Since hydride is a poor leaving group, this step typically requires an external oxidant (e.g., O₂, KMnO₄) to accept the electrons and facilitate the departure of a proton (H⁺), thereby restoring the aromatic system. rsc.org

While theoretically applicable, SNH reactions on the quinoxaline core face challenges. Research has shown that unsubstituted quinoxaline itself is often not sufficiently electrophilic for the reaction to proceed efficiently with a wide range of nucleophiles. rsc.org The reaction is more successful when the quinoxaline ring is further activated with strong electron-withdrawing groups or when converted to a quinoxaline N-oxide, which significantly increases the electrophilicity of the carbon atoms in the pyrazine ring. rsc.org For instance, VNS reactions on quinoxaline N-oxide with various carbanions have been shown to produce a variety of substituted quinoxaline derivatives. rsc.org

Role of Catalysts and Reagents in Directed Reaction Pathways

The choice of catalysts and reagents is paramount in directing the synthesis of quinoxalinone derivatives toward a specific structural outcome. These components control which reaction mechanism is favored, thereby determining the final product.

In Condensation Reactions: The role of the catalyst is primarily to activate the carbonyl substrate. Brønsted and Lewis acids protonate or coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the o-phenylenediamine. sapub.orgchim.it The choice of solvent can also be critical; for example, using water as a solvent can promote the reaction under catalyst-free conditions through hydrophobic effects and hydrogen bonding. nih.gov

In Radical C-H Functionalization: The initiator or photocatalyst is the key reagent that dictates the start of the radical cascade.

Chemical Initiators like K₂S₂O₈ or (NH₄)₂S₂O₈ thermally decompose to generate sulfate (B86663) radicals, which can then abstract a hydrogen or react with other reagents to produce the carbon-centered radical needed for functionalization. nih.govfrontiersin.org

Photocatalysts , such as graphitic carbon nitride (g-C₃N₄) or organic dyes, absorb visible light to reach an excited state. mdpi.com In this state, they can act as powerful single-electron donors or acceptors, initiating the radical process through a SET pathway with the substrate or another reagent. mdpi.commdpi.com This method offers mild and controlled reaction conditions.

In Nucleophilic Substitution of Hydrogen (SNH): The key reagents are a strong base and an oxidant. The base (e.g., potassium tert-butoxide) is required to deprotonate the nucleophile precursor, generating the reactive carbanion. rsc.org The oxidant (often atmospheric oxygen) is crucial for the rearomatization step, which drives the reaction to completion by removing the hydrogen from the intermediate σH-adduct. rsc.org

The following table summarizes how different reagents and catalysts steer reactions toward specific mechanistic pathways.

| Catalyst/Reagent Class | Specific Example | Favored Reaction Pathway | Mechanistic Role | Reference |

|---|---|---|---|---|

| Brønsted/Lewis Acids | Acetic Acid, I₂ | Condensation | Electrophilic activation of carbonyl groups. | sapub.orgresearchgate.net |

| Chemical Oxidants/Initiators | K₂S₂O₈, (NH₄)₂S₂O₈ | Radical C-H Functionalization | Thermal generation of initial radical species to start a chain reaction. | nih.govfrontiersin.org |

| Photocatalysts | g-C₃N₄, 4CzIPN, Rose Bengal | Radical C-H Functionalization | Light-induced single-electron transfer (SET) to generate radicals under mild conditions. | mdpi.commdpi.comresearchgate.net |

| Strong Bases & Oxidants | t-BuOK & O₂ (air) | Nucleophilic Substitution of Hydrogen (SNH) | Generation of the nucleophile (base) and rearomatization of the σH-adduct (oxidant). | rsc.org |

Structure Activity Relationship Sar Studies of 3 Thiophen 2 Yl Quinoxalin 2 1h One Derivatives

Impact of Substituents on the Quinoxalinone Ring System

The quinoxalinone core is a primary site for modification in SAR studies. Alterations to this bicyclic system can profoundly affect the molecule's electronic properties, solubility, and ability to interact with biological targets.

The electronic nature of the thiophene (B33073) ring, often acting as part of a donor-acceptor system with the electron-withdrawing quinoxalinone core, is fundamental to its function. researchgate.net Modifications to the thiophene ring can tune these electronic properties, thereby influencing intramolecular charge transfer and, consequently, its interaction with biological macromolecules. researchgate.net

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the quinoxalinone ring system is a classic strategy to modulate biological activity.

Electron-Withdrawing Groups (EWGs): EWGs like nitro (–NO₂) and carboxyl (–COOH) groups have been shown to have a positive impact on the biological activity of quinoxalinone derivatives in certain contexts. nih.gov For example, SAR studies on quinoxalinone-based aldose reductase inhibitors revealed that a C6-NO₂ group plays an important role in enhancing inhibitory activity and selectivity. nih.gov The strong electron-withdrawing nature of the nitro group can enhance interactions with target enzymes. Similarly, introducing NO₂ and COOH groups on aryl rings attached to a quinoxalinone core was suggested to improve LDHA inhibition. nih.gov

Electron-Donating Groups (EDGs): Conversely, the effect of EDGs can be complex. In one study, the combination of strong electron-donating groups (3-OCH₃ and 4-OH) with a strong EWG (5-NO₂) on an attached aryl ring led to a reduction in efficiency against LDHA. nih.gov This indicates that a delicate electronic balance is often required and that simply adding strong donating groups may not be beneficial.

The table below summarizes the observed effects of various substituents on the activity of quinoxalinone derivatives based on related studies.

| Substituent Group | Position on Quinoxalinone Ring | Group Type | Observed Effect on Biological Activity |

| Nitro (–NO₂) | C6 | EWG | Enhanced activity and selectivity for aldose reductase inhibition. nih.gov |

| Nitro (–NO₂) | on attached aryl group | EWG | Suggested to improve LDHA inhibition. nih.gov |

| Carboxyl (–COOH) | on attached aryl group | EWG | Suggested to improve LDHA inhibition. nih.gov |

| Methoxy (–OCH₃) & Hydroxyl (–OH) | on attached aryl group | EDG | Reduced LDHA inhibition efficiency when combined with an EWG. nih.gov |

The specific placement of substituents on the quinoxalinone ring (positional isomerism) is critical for determining biological activity. The spatial arrangement of functional groups dictates how the molecule fits into a binding pocket and interacts with key amino acid residues.

Steric hindrance is also a major factor. Bulky substituents can prevent the molecule from adopting the optimal conformation for binding to its target. The planarity of the fused ring system is a key characteristic, and substituents can influence this. In a related structure, 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, it was observed that one thiophene ring was nearly coplanar with the quinoxalinone unit, while the other was oriented at a significant angle. researchgate.net This demonstrates how steric interactions between adjacent groups can force parts of the molecule out of plane, which would directly impact its ability to engage in planar stacking interactions within a receptor binding site. researchgate.net Therefore, the size and position of any substituent must be carefully considered to avoid negative steric clashes that could reduce or abolish biological activity.

Conformational Aspects and their Correlation with Biological Activity

The three-dimensional conformation of 3-(thiophen-2-yl)quinoxalin-2(1H)-one derivatives is intrinsically linked to their biological function. The molecule is not entirely rigid, and rotation can occur around the single bond connecting the thiophene and quinoxalinone rings. The preferred conformation determines the spatial relationship between these two ring systems, which is crucial for receptor binding.

Modulation of Binding Affinity and Molecular Interaction Mechanisms

The biological activity of these derivatives is ultimately determined by their binding affinity to a specific target protein, which is governed by a network of molecular interactions. SAR studies help to elucidate these mechanisms.

The introduction of functional groups that can act as hydrogen bond donors or acceptors is a key strategy for modulating binding affinity. The quinoxalinone core itself contains a lactam group (–NH–C=O), which provides both a hydrogen bond donor (the N–H) and a hydrogen bond acceptor (the C=O). Studies on related quinoxalinones have emphasized the beneficial effects of attaching hydrogen bond donor and acceptor groups at the C-3 position to enhance antagonistic activity at the AMPA receptor. researchgate.net

Advanced Applications of 3 Thiophen 2 Yl Quinoxalin 2 1h One Derivatives in Chemical Sciences

Applications in Materials Science and Organic Electronics

Derivatives of 3-(Thiophen-2-yl)quinoxalin-2(1H)-one have emerged as a versatile class of organic compounds, garnering significant attention in the fields of materials science and organic electronics. The unique molecular architecture, which combines the electron-accepting quinoxalin-2(1H)-one core with the electron-donating thiophene (B33073) moiety, gives rise to a donor-π-acceptor (D-π-A) framework. This structure facilitates intramolecular charge transfer (ICT), a critical process for a wide range of optoelectronic applications. The rigid and coplanar nature of the quinoxalinone ring system contributes to extended π-electron delocalization, which is advantageous for charge transport and light-harvesting properties. jmaterenvironsci.com Consequently, these derivatives are being actively investigated for their utility in organic photovoltaic devices, organic light-emitting diodes, organic field-effect transistors, fluorescent sensors, and dye-sensitized solar cells.

Organic Photovoltaic Devices (OPVs)

The development of efficient organic photovoltaic (OPV) devices relies on the design of materials with appropriate energy levels, broad absorption spectra, and high charge carrier mobilities. While specific performance data for this compound derivatives in OPVs is an area of ongoing research, the broader class of quinoxaline-based materials has shown considerable promise. Quinoxaline-based polymers have been synthesized for use in polymer solar cells, achieving power conversion efficiencies (PCEs) of up to 6–7%. jmaterenvironsci.com

More recently, quinoxaline-based non-fullerene acceptors (NFAs) have become a major focus in the OPV field. These materials have demonstrated the potential for high-performance organic solar cells. The electron-deficient nature of the quinoxaline (B1680401) core makes it an excellent building block for acceptor molecules. By carefully tuning the molecular structure, researchers have been able to achieve broad absorption ranges and low reorganization energies, leading to impressive PCEs. For instance, a fused selenophene-thieno[3,2-b]thiophene-selenophene (ST)-based narrow-bandgap electron acceptor, STIC, when blended with the polymer donor PBDB-T, yielded a PCE of 9.68% with a high short-circuit current density (Jsc) of 19.96 mA cm⁻² and a low open-circuit voltage (Voc) loss of 0.55 eV. nih.gov Another study on all-thiophene-substituted N-heteroacenes, B2AT and B2A2T, as electron-donor materials in bulk heterojunction solar cells with PC71BM as the acceptor, reported PCEs of 4.82% and 5.39%, respectively, with high open-circuit voltages of 1.02 V and 1.00 V. rsc.org A solution-processed small molecule acceptor-donor-acceptor (A-D-A) material featuring a thieno[3,2-b]thiophene (B52689) central unit achieved an optimized PCE of 8.11%. researchgate.net These findings underscore the potential of thiophene and quinoxaline-containing scaffolds in the development of next-generation organic solar cells.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Derivatives of this compound are being explored as electroluminescent materials for organic light-emitting diodes (OLEDs). The combination of the thiophene and quinoxaline moieties allows for the tuning of the emission color and the enhancement of charge injection and transport properties. While specific data on this compound is emerging, related quinoxaline derivatives have demonstrated significant potential.

For example, iridium(III) complexes incorporating 2,3-diphenylquinoxaline (B159395) derivatives as main ligands and a 1,3,4-oxadiazole (B1194373) derivative as an ancillary ligand have been synthesized. These complexes exhibit deep-red photoluminescence with emission maxima ranging from 634 nm to 650 nm. OLEDs fabricated with these complexes as the emitter have shown excellent performance, with one device achieving a maximum luminance of 20,676 cd m⁻², a current efficiency of 14.0 cd A⁻¹, a power efficiency of 12.0 lm W⁻¹, and an external quantum efficiency of 17.8%. rsc.org

In another study, new triphenylamine (B166846) derivatives incorporating a naphthalene (B1677914) or dibenzothiophene (B1670422) core were investigated as emitting layers in three-layer OLEDs. A device using 1,4-bis[-E-4-(N,N-diphenylamino)styryl]naphthalene (Np-G1) as the emitter exhibited a brightness of approximately 10,000 cd/m² and a current efficiency of around 3.0 cd/A. researchgate.net Furthermore, bis(8-hydroxyquinoline) zinc derivatives with a styryl group dispersed in a poly(N-vinylcarbazole) matrix have been used as the active layer in OLEDs, showing strong yellow electroluminescence. One such device exhibited a maximum brightness of 2244 cd/m² and a maximum current efficiency of 1.24 cd/A. mdpi.com

A heptazine derivative, HAP-3DF, has been shown to exhibit enhanced electroluminescence through thermally activated delayed fluorescence (TADF). An OLED incorporating this material achieved a high external quantum efficiency (EQE) of 10.8%. frontiersin.org These examples highlight the versatility of nitrogen-containing heterocyclic compounds, including quinoxaline derivatives, in the development of efficient and color-tunable OLEDs.

Organic Field-Effect Transistors (OFETs) and n-Type Semiconductors

The development of high-performance n-type organic semiconductors is crucial for the advancement of complementary logic circuits in organic electronics. The electron-deficient nature of the quinoxalin-2(1H)-one core makes its derivatives promising candidates for n-type materials in organic field-effect transistors (OFETs). The incorporation of the thiophene ring can further enhance charge transport properties through favorable intermolecular interactions.

Research into quinoxaline-based materials has led to the development of alternating donor-acceptor oligomers, utilizing quinoxaline-based acceptors and thiophene- or pyrrole-based donors, with the goal of creating low band gap, ambipolar materials for OFET applications. jmaterenvironsci.com While specific charge mobility data for this compound derivatives in OFETs is still an active area of investigation, studies on related thiophene-based materials have shown impressive results.

For instance, a novel dithieno[3,2-b:2′,3′-d]thiophene derivative, 2,6-DADTT, has been used to fabricate single-crystal organic field-effect transistors (SC-OFETs) that exhibited a highest mobility of up to 1.26 cm² V⁻¹ s⁻¹ and an average mobility of 0.706 cm² V⁻¹ s⁻¹. These devices also demonstrated high current on/off ratios of 10⁶ to 10⁸. nih.gov In another study, random copolymers based on a di(thiophen-2-yl)thieno[3,2-b]thiophene (DTTT) donor and a diketopyrrolopyrrole (DPP) acceptor were synthesized. Polymer thin-film transistor (PTFT) devices fabricated from one of these copolymers, PDTTT-T-DPP_3/7, achieved a high hole mobility of 0.627 cm² V⁻¹ s⁻¹. rsc.org These results demonstrate the potential of incorporating thiophene-based building blocks into conjugated systems to achieve high charge carrier mobilities in OFETs.

Fluorescent Probes and Sensors

The inherent fluorescence of quinoxalin-2(1H)-one derivatives, coupled with the potential for modulation of their electronic properties through the thiophene substituent, makes them attractive candidates for the development of fluorescent probes and sensors. unamur.be The photophysical properties of these compounds can be sensitive to their local environment, allowing for the detection of various analytes.

While specific applications of this compound as a fluorescent sensor are under investigation, related quinoxaline derivatives have shown promise in this area. For example, a paper-based smart sensing chip for monitoring food freshness was developed using a ratiometric aggregation-induced emission (AIE) luminogen, H⁺MQ (protonated 4-(triphenylamine)styryl)quinoxalin-2(1H)-one), as a pH-sensitive indicator. Upon exposure to amine vapors, the deprotonation of H⁺MQ leads to a color change from blue to yellow and a fluorescence shift from blue to amaranth, enabling the sensitive detection of ammonia (B1221849) vapors. researchgate.net

Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound have been investigated as organic dyes in dye-sensitized solar cells (DSSCs), where they serve as the light-harvesting component. The donor-π-acceptor structure is particularly well-suited for this application, as it promotes efficient intramolecular charge transfer upon photoexcitation, leading to effective electron injection into the semiconductor's conduction band (typically TiO₂). jmaterenvironsci.com

Theoretical studies using density functional theory (DFT) and time-dependent DFT (TDDFT) have been employed to predict the electronic and photovoltaic properties of various quinoxalin-2(1H)-one-based dyes. These calculations help in understanding how the arrangement of donor and acceptor units influences key parameters such as the HOMO and LUMO energy levels, light-harvesting efficiency (LHE), and the driving force for electron injection (ΔGinject). jmaterenvironsci.com

Table 1: Performance of Quinoxaline-Thiophene Based Dyes in DSSCs

| Dye Structure Type | Power Conversion Efficiency (PCE) | Reference |

| Phenothiazine-Thiophene-Quinoxaline | 6.48% | researchgate.net |

| Y-shaped Quinoxaline Sensitizer | Up to 7.92% | nih.gov |

| Dithienoquinoxaline with Thiophene Spacer | 6.78% - 8.27% | researchgate.net |

| Triphenylamine-Quinoxaline (RC-22) | 5.56% | case.edu |

Pigments and Organic Dyes

The extended π-conjugated system in this compound derivatives is responsible for their absorption of light in the visible region of the electromagnetic spectrum, making them suitable for use as pigments and organic dyes. The specific color of these compounds can be tuned by modifying the chemical structure, for example, by introducing different substituent groups on the thiophene or quinoxaline rings. researchgate.net

A study on thiophenyl derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) demonstrated that the incorporation of a thiophenyl moiety leads to a bathochromic (red) shift in the absorption spectrum compared to the parent lawsone molecule. These derivatives exhibited colors close to red, with absorption bands in both the visible and UV wavelength ranges. The colorimetric properties, as defined by the CIE Lab* system, showed that these compounds have darker colors (lower L* values) than lawsone. mdpi.com While this study was not on quinoxaline derivatives, it highlights the significant impact that thiophenyl groups can have on the color properties of organic molecules. The development of this compound derivatives as novel pigments and dyes is an area with considerable potential for creating new materials with tailored colors for various applications, including textiles, coatings, and printing inks.

Role in Corrosion Inhibition

Quinoxaline derivatives have emerged as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govmdpi.com Their efficacy is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.gov

The mechanism of inhibition typically involves the displacement of water molecules from the metal surface and the subsequent formation of a coordinated layer by sharing electrons between the heteroatoms of the quinoxaline derivative and the vacant d-orbitals of the metal. nih.gov This adsorption process, which can be described by models such as the Langmuir adsorption isotherm, blocks the active sites on the metal surface, thus preventing both anodic and cathodic reactions. nih.govdiva-portal.org Consequently, these compounds act as mixed-type inhibitors, controlling both metal dissolution and acid consumption. nih.govnih.govdiva-portal.org

Studies on various quinoxaline derivatives have demonstrated remarkable inhibition efficiencies. For instance, 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) showed a maximum inhibition efficiency of 98.1% for carbon steel in 1 M HCl. nih.gov Similarly, other derivatives have shown efficiencies exceeding 90%, underscoring their potential as robust corrosion inhibitors in industrial applications like acid cleaning and oil and gas exploration. diva-portal.orgrsc.org

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | Carbon Steel | 1 M HCl | 1 mM | 98.1 | nih.gov |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | Mild Steel | 1.0 M HCl | 10⁻³ M | 92 | rsc.org |

| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | Mild Steel | 1.0 M HCl | 10⁻³ M | 89 | rsc.org |

Biochemical Mechanisms of Action (General Theoretical Frameworks)

The therapeutic potential of quinoxaline derivatives is vast, largely due to their ability to interact with and modulate the function of critical biological macromolecules. Their planar aromatic structure is a key feature that enables various modes of interaction, leading to effects such as anticancer and antiviral activities.

DNA Interaction Mechanisms (e.g., Intercalation)

A primary mechanism by which quinoxaline derivatives exert their cytotoxic effects against cancer cells is through direct interaction with DNA. The planar quinoxaline ring system can insert itself between the base pairs of the DNA double helix, a process known as intercalation. frontiersin.org This interaction can lead to significant conformational changes in the DNA structure, such as unwinding and lengthening of the helix, which ultimately disrupts DNA replication and transcription, triggering cell death. nih.gov

Several studies have designed and synthesized novel quinoxaline derivatives that act as potent DNA intercalators. nih.gov For example, certain nih.govtriazolo[4,3-a]quinoxaline derivatives have shown DNA binding affinities nearly equipotent to the well-known anticancer drug doxorubicin. Molecular docking studies have further elucidated these interactions, showing the quinoxaline moiety positioned between DNA base pairs, stabilized by hydrophobic and van der Waals forces. frontiersin.org This ability to interfere with fundamental DNA processes makes these compounds promising candidates for the development of new anticancer agents.

Enzyme Inhibition Mechanisms (e.g., Topoisomerase, Reverse Transcriptase, Proteases, Cyclooxygenase-2, Lactate Dehydrogenase A)

Beyond direct DNA binding, quinoxaline derivatives are known to inhibit a wide array of crucial enzymes involved in various disease pathologies.

Topoisomerases: These enzymes are vital for managing DNA topology during replication and transcription. Quinoxaline derivatives have been identified as dual-action agents that not only intercalate DNA but also inhibit topoisomerase II. nih.gov By stabilizing the DNA-topoisomerase II complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and subsequent apoptosis in cancer cells. Some derivatives have demonstrated potent inhibition with IC₅₀ values in the low micromolar range, comparable to standard chemotherapeutic agents. nih.gov

Reverse Transcriptase (RT): The quinoxaline scaffold has been instrumental in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. These compounds bind to an allosteric site on the HIV-1 RT enzyme, inducing conformational changes that inactivate it and halt the conversion of viral RNA to DNA, thus preventing viral replication.

Proteases: Quinoxaline-based inhibitors have been developed to target viral proteases, which are essential for viral maturation. For instance, derivatives have shown potent activity against the NS3/4A protease of the Hepatitis C virus (HCV) and have been investigated as inhibitors of key proteases (3CLpro and PLpro) of the SARS-CoV-2 virus.

Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and is also implicated in carcinogenesis. Novel quinoxaline derivatives have been synthesized that act as potent and selective inhibitors of COX-2 over COX-1, suggesting their potential as anti-inflammatory and anticancer agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Lactate Dehydrogenase A (LDHA): While direct inhibition of LDHA by this compound derivatives is not extensively documented, related quinoline (B57606) and quinoxaline structures have been shown to inhibit key glycolytic enzymes. LDHA is crucial for anaerobic glycolysis, a pathway often exploited by cancer cells for energy production (the Warburg effect). Inhibiting this enzyme can disrupt cancer cell metabolism, making it a viable therapeutic target.

| Target | Derivative Class | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| DNA Binding | Novel Quinoxaline Derivatives | 25.1 - 32.4 µM | nih.gov |

| DNA Binding | nih.govtriazolo[4,3-a]quinoxaline (Cpd 12d) | 35.33 µM | |

| Topoisomerase II | Novel Quinoxaline Derivatives | 6.4 - 15.3 µM | nih.gov |

| Topoisomerase II | Quinoxaline-based derivative (Cpd IV) | 7.529 µM | |

| Cyclooxygenase-2 (COX-2) | 4-methyl-3-oxo-3,4-dihydroquinoxaline (Cpd 13) | 0.46 µM | |

| Cyclooxygenase-2 (COX-2) | 4-methyl-3-oxo-3,4-dihydroquinoxaline (Cpd 11) | 0.62 µM |

Receptor Modulation (e.g., Adenosine (B11128) Receptor A2AAR)

The adenosine A₂A receptor (A₂AAR) is a G-protein coupled receptor that has been identified as a significant therapeutic target for neurodegenerative diseases and cancer. nih.gov While extensive research has been conducted on various heterocyclic scaffolds as A₂AAR antagonists, such as quinazoline (B50416) derivatives, there is currently limited specific information in the scientific literature detailing the direct modulation of the Adenosine Receptor A2AAR by this compound derivatives. nih.gov Further research is required to explore the potential interaction of this specific quinoxaline scaffold with A₂AAR and other cell surface receptors.

Modulation of Cellular Signaling Pathways (e.g., Cell Proliferation, Apoptosis)

A fundamental application of quinoxaline derivatives in oncology is their ability to modulate signaling pathways that govern cell proliferation and apoptosis (programmed cell death). Many derivatives have been shown to inhibit the proliferation of various cancer cell lines.

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. Research has shown that certain quinoxaline derivatives can trigger apoptosis through multiple pathways:

Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints, such as the G2/M or S phase, preventing cancer cells from dividing and proliferating.

Modulation of Apoptotic Proteins: They can alter the balance of pro-apoptotic and anti-apoptotic proteins. For example, studies have observed the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2 in response to treatment with quinoxaline derivatives.

Mitochondrial Pathway: Some derivatives induce apoptosis via the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the activation of caspase cascades.

Kinase Inhibition: They can inhibit various protein kinases that are crucial for cell survival and proliferation signaling pathways, such as Apoptosis signal-regulated kinase 1 (ASK1).

Development of Novel Chemical Tools and Probes in Biological Systems

Beyond their therapeutic potential, the inherent photophysical properties of the quinoxaline moiety make its derivatives excellent candidates for the development of chemical tools and probes for biological research. The highly π-conjugated system often imparts fluorescent characteristics to these molecules.

Quinoxaline derivatives have been successfully utilized as:

Fluorescent Probes: Their fluorescence can be sensitive to the local microenvironment, allowing them to be used as sensors for ions, pH, and other small molecules. For example, water-soluble quinoxaline derivatives have been designed specifically for pH measurements in aqueous biological media.

Bioimaging Agents: Functionalized quinoxalines, including far-red fluorescent probes, can be used to stain and visualize specific cellular components or processes in living cells and tissues, aiding in diagnostics and the study of cellular dynamics.

Photosensitizers: Upon photoexcitation, some quinoxaline derivatives can generate reactive oxygen species (ROS). This property can be harnessed for applications in photodynamic therapy (PDT), where a light-activated compound is used to kill cancer cells.

The ability to synthesize quinoxaline-derived ionic liquids has further expanded their application as novel fluorescent materials with unique properties like dual emissions and mechanochromic behaviors. These advanced chemical tools are invaluable for elucidating complex biological pathways and for the development of new diagnostic techniques.

Future Research Directions and Challenges

Development of More Efficient, Sustainable, and Eco-Friendly Synthetic Routes

Traditional synthetic methods for quinoxalinone derivatives often rely on harsh reaction conditions, hazardous solvents, and energy-intensive processes, leading to significant waste generation. ijirt.org The future of synthesizing 3-(Thiophen-2-yl)quinoxalin-2(1H)-one and its analogues lies in the adoption and refinement of green chemistry principles to create more sustainable and environmentally benign pathways. ekb.eg

Key future research directions include:

Novel Catalysis: There is a growing need to move beyond traditional acid or base catalysis. Research into reusable and eco-friendly catalysts, such as sulfated polyborate or phosphate-based mineral fertilizers, has shown promise for the synthesis of quinoxalines, offering high yields at ambient temperatures. ias.ac.inresearchgate.net Future work should focus on adapting these catalysts for the synthesis of thiophene-substituted quinoxalinones. The development of transition-metal-free catalytic systems is another crucial avenue, reducing both cost and environmental impact. rsc.org

Alternative Energy Sources: The use of microwave and ultrasonic irradiation has been shown to significantly accelerate reaction kinetics, reduce energy consumption, and often allows for solvent-free conditions. ijirt.orgrsc.org Applying these energy-efficient techniques to the synthesis of this compound could lead to rapid, high-yield production with minimal environmental footprint.

Electrochemical Synthesis: Recent advancements in electrochemical methods, such as oxidative cross-dehydrogenative coupling, offer a powerful, one-step process for synthesizing functionalized quinoxalinones without the need for chemical oxidants or catalysts. rsc.org Expanding this technology to couple thiophenes with quinoxalin-2(1H)-ones could provide a highly efficient and clean synthetic route.

Green Solvents and Solvent-Free Reactions: A major goal is the replacement of toxic organic solvents with greener alternatives like water or ethanol (B145695), or eliminating them entirely. ijirt.orgrsc.org Research has demonstrated successful quinoxaline (B1680401) synthesis in water or under solvent-free conditions, which should be a priority for future synthetic designs involving this compound. ias.ac.inrsc.org

| Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduced reaction times, lower energy consumption, often solvent-free. | ijirt.org |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance reaction rates. | Mild conditions, high purity of products, improved mass transfer. | rsc.org |

| Heterogeneous Catalysis | Utilizes solid catalysts like sulfated polyborate or mineral fertilizers. | Easy catalyst separation and recyclability, mild reaction conditions, high yields. | ias.ac.inresearchgate.net |

| Electrochemical Synthesis | Uses electrical current to drive reactions. | Avoids chemical oxidants, high atom economy, operationally simple. | rsc.org |

Advancements in Computational Design and Predictive Modeling for Quinoxalinone Derivatives

The integration of computational tools has become indispensable in modern drug discovery and materials science. For quinoxalinone derivatives, in silico methods offer a path to rationally design novel compounds with enhanced properties and to predict their behavior before undertaking costly and time-consuming synthesis and testing.

Future advancements in this area will likely focus on:

Predictive ADME/Tox Modeling: A significant challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. Future computational models should aim for higher accuracy in predicting these parameters for novel this compound derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the design phase. mdpi.com

Target-Specific Molecular Docking: While molecular docking is already used to predict binding affinities of quinoxalinone derivatives to biological targets like protein kinases and DNA topoisomerase, there is room for improvement. nih.govmdpi.com The development of more sophisticated algorithms and force fields will allow for more accurate predictions of binding modes and inhibitory activities, guiding the synthesis of more potent and selective inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Building robust QSAR models for thiophene-substituted quinoxalinones can elucidate the key structural features responsible for their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Materials Property Prediction: In materials science, computational modeling can predict the photophysical and electronic properties of new derivatives. This can accelerate the discovery of novel quinoxalinone-based materials for applications such as organic light-emitting diodes (OLEDs) or organic semiconductors.

Exploration of New Biological Targets and Mechanisms of Action

Quinoxaline and quinoxalinone derivatives are known to possess a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netmdpi.com However, for many of these compounds, including this compound, the precise molecular targets and mechanisms of action remain to be fully elucidated.

Future research should be directed towards:

Identification of Novel Molecular Targets: While some quinoxalinones are known to target enzymes like PARP-1, p38α MAPK, and various protein kinases, a systematic exploration of other potential targets is needed. mdpi.comnih.govresearchgate.net Techniques such as chemical proteomics and affinity-based target identification can uncover novel binding partners for this compound, potentially revealing new therapeutic applications.

Elucidation of Action Mechanisms: The mechanism of action for quinoxaline 1,4-di-N-oxides is often linked to bioreductive activation and the generation of reactive oxygen species that cause DNA damage. nih.gov It is crucial to investigate whether this compound and its derivatives operate through similar or different pathways. Understanding these mechanisms is fundamental for optimizing therapeutic efficacy and minimizing off-target effects.

Combating Drug Resistance: The emergence of drug-resistant pathogens is a global health crisis. core.ac.uk Quinoxalinone derivatives have shown activity against multidrug-resistant bacteria, and future studies should focus on identifying compounds that can overcome existing resistance mechanisms or act on novel bacterial targets. core.ac.ukjohnshopkins.edu

| Compound Class | Reported Biological Target/Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Quinoxaline 1,4-di-N-oxides | DNA damage via redox activation | Antibacterial, Antitumor | nih.govnih.gov |

| Dioxo-tetrahydroquinoxaline derivatives | PARP-1 Inhibition | Anticancer | mdpi.comresearchgate.net |

| Quinoxaline-hydrazone derivatives | p38α MAP Kinase Inhibition | Anti-inflammatory | nih.gov |

| Quinoxaline sulfonohydrazide derivatives | sPLA2 and α-glucosidase Inhibition | Anti-diabetic, Anti-inflammatory | tandfonline.comnih.gov |

| N-benzyl quinoxaline-2-carboxamides | DNA Topoisomerase, VEGFR | Anticancer, Antimycobacterial | mdpi.com |

Integration with Emerging Technologies in Materials Science

The quinoxaline core is not only a pharmacophore but also a valuable component in materials science, finding use in dyes, organic semiconductors, and electroluminescent materials. ijirt.orgresearchgate.net The unique electronic structure of this compound, combining an electron-rich thiophene (B33073) ring with the electron-withdrawing quinoxalinone system, makes it an attractive candidate for advanced materials.

Future opportunities in this domain include:

Organic Electronics: Exploring the semiconductor properties of this compound and its polymers for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thiophene moiety is a well-known building block in conductive polymers, suggesting significant potential.

Luminescent Materials: Investigating the photophysical properties of this compound and its derivatives for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes or sensors. researchgate.net The push-pull electronic nature of the molecule could lead to materials with tunable emission wavelengths and high quantum yields. mdpi.com

Non-Linear Optics: The development of materials with strong non-linear optical (NLO) properties is crucial for technologies like optical data storage and telecommunications. The inherent charge transfer characteristics of the this compound structure could be exploited to design new NLO materials.

Overcoming Challenges in Scale-Up Synthesis for Industrial Applications

A major hurdle in translating a promising compound from the laboratory to industrial application is the development of a scalable, cost-effective, and safe manufacturing process. Many of the novel, efficient synthetic methods developed in academic labs are not immediately transferable to large-scale production.

The primary challenges to overcome include:

Catalyst Cost and Reusability: While novel catalysts may offer excellent performance, their cost and stability can be prohibitive for industrial use. Future research must focus on developing robust, inexpensive, and highly recyclable catalytic systems. ias.ac.in

Process Safety and Control: Reactions that use high-energy inputs like microwave irradiation or specialized equipment for electrochemistry require careful engineering to ensure safety and reproducibility on a large scale.

Purification and Waste Management: Industrial synthesis demands high product purity, and purification can be a major cost driver and source of waste. Developing synthetic routes that minimize byproduct formation and allow for simple, non-chromatographic purification methods is essential. portico.org

Regulatory Compliance: Any industrial chemical process, especially for pharmaceuticals, must adhere to strict regulatory standards (e.g., Good Manufacturing Practices). Future synthetic routes must be designed with these constraints in mind, ensuring the use of acceptable reagents and solvents and providing a consistent, well-characterized final product.

Q & A

Q. What are the standard synthetic routes for preparing 3-(thiophen-2-yl)quinoxalin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via condensation of substituted benzene-1,2-diamines with α-keto acids or esters. For example:

React 4-chlorobenzene-1,2-diamine with α-ketoglutaric acid to form the quinoxalin-2(1H)-one core .

Introduce the thiophene moiety via nucleophilic substitution or cross-coupling reactions. Copper-catalyzed C–N bond cleavage using arylating agents (e.g., 3-aminoindazoles) enables functionalization at the 3-position .

Key Data :

| Reaction Step | Yield | Conditions | Reference |

|---|---|---|---|

| Core formation | 65–98% | THF, 80°C, 2h | |

| Thiophenylation | 70–85% | Cu catalysis, DMF, 24h |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons in the thiophene ring (δ 6.8–7.5 ppm) and the quinoxaline NH proton (δ ~12.3 ppm) .

- ¹³C NMR : Carbonyl (C=O) appears at ~159 ppm, with aromatic carbons between 115–154 ppm .

- IR : Strong C=O stretch at ~1659 cm⁻¹ and NH stretch at ~3200 cm⁻¹ .

Validation : Compare with literature data for 3-methylquinoxalin-2(1H)-one derivatives .

Q. What are common functionalization strategies for the quinoxalin-2(1H)-one scaffold?

- Methodological Answer :

- Trifluoromethylation : Use CF₃SO₂Na and (NH₄)₂S₂O₈ under mild conditions to introduce CF₃ groups at the 3-position .

- Heterocyclic fusion : The Kostanecki-Robinson reaction with benzoyl derivatives forms pyrano[2,3-b]quinoxaline structures .

Example : 2-Oxo-4-phenylpyrano[2,3-b]quinoxaline synthesized via cyclocondensation .

Advanced Research Questions

Q. How can structural discrepancies in X-ray crystallography data for quinoxalin-2(1H)-one derivatives be resolved?

- Methodological Answer :

- Analyze dihedral angles between substituents and the quinoxaline core. For example, phenyl groups in 1-benzyl-3-phenylquinoxalin-2(1H)-one exhibit dihedral angles of 19.3° and 30.4° .

- Use refinement parameters (R factor < 0.05) and hydrogen-bonding patterns to validate crystal packing .

Data Comparison :

| Compound | Dihedral Angle (°) | R Factor | Reference |

|---|---|---|---|

| 1-Benzyl-3-phenyl | 19.3, 30.4 | 0.044 | |

| 1-Methyl-3-phenyl | 22.1 | 0.114 |

Q. What mechanistic insights support copper-catalyzed C–N bond cleavage in quinoxalin-2(1H)-one functionalization?

- Methodological Answer :

- Proposed mechanism involves oxidative addition of Cu(I) to the C–N bond, forming a Cu(III) intermediate, followed by reductive elimination to yield aryl radicals .

- Key evidence: Use of radical scavengers (TEMPO) suppresses product formation, confirming radical intermediates .

Optimization Table :

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| CuI | DMF | 65 | |

| CuBr | DMSO | 72 |

Q. How can conflicting biological activity data for quinoxaline derivatives be addressed?

- Methodological Answer :

- Compare substituent effects: Anti-tubercular activity in 3-methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives correlates with electron-withdrawing groups (e.g., nitro, CF₃) .

- Use dose-response assays (IC₅₀ values) to quantify potency variations .

Activity Data :

| Derivative | Substituent | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Methyl | H | >100 | |

| 3-CF₃ | CF₃ | 12.5 |

Data Contradiction Analysis

Q. Why do reported yields for trifluoromethylation of quinoxalin-2(1H)-ones vary widely (50–95%)?

- Methodological Answer :

- Oxidant choice : (NH₄)₂S₂O₈ provides higher yields (~90%) compared to K₂S₂O₈ (~70%) due to better solubility .

- Substrate sensitivity : Electron-rich quinoxaline derivatives undergo side reactions (e.g., oxidation), reducing yields .

Optimized Protocol :

| Parameter | Optimal Value | Reference |

|---|---|---|

| Oxidant | (NH₄)₂S₂O₈ | |

| Temperature | 60°C | |

| Reaction Time | 12h |

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.